molecular formula C15H11N3O B1214503 4-(2-Pyridylazo)naphthol CAS No. 7385-98-0

4-(2-Pyridylazo)naphthol

Cat. No.: B1214503
CAS No.: 7385-98-0
M. Wt: 249.27 g/mol
InChI Key: PHXBEBHRRKEUOJ-UHFFFAOYSA-N
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Mechanism of Action

The complexation of PAN with certain ions such as Eu3+ and UO22+ involves three kinetic steps . The first step is the coordination of the nitrogen donor from the pyridine moiety of the ligand. The rate-determining step is the release of water molecules from the coordination sphere of the lanthanide ion .

Safety and Hazards

PAN can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Research on PAN is ongoing. For instance, studies have been conducted on the cocrystallization of pyrogallol4arenes with PAN to determine the effect of aliphatic tail-length and solvent on crystal packing, probe orientation, and pyrogallol4arene bowl-shape . Another area of research is the use of PAN-modified nanoporous silica for trace monitoring and removal of toxic heavy metals in food and water samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridylazo)naphthol typically involves the diazotization of 2-aminopyridine followed by coupling with 1-naphthol. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Uniqueness: 4-(2-Pyridylazo)naphthol is unique due to its high sensitivity and selectivity for a wide range of metal ions. Its ability to form stable chelates makes it particularly valuable in complexometric titrations and spectrophotometric analyses .

Properties

IUPAC Name

4-(pyridin-2-yldiazenyl)naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-14-9-8-13(11-5-1-2-6-12(11)14)17-18-15-7-3-4-10-16-15/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXBEBHRRKEUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-98-0
Record name 4-(2-Pyridylazo)naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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